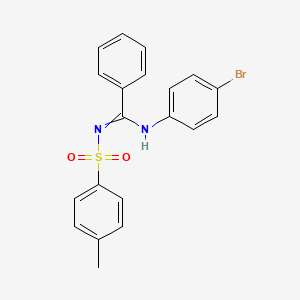

N-(4-bromophenyl)-N'-tosylbenzimidamide

Description

N-(4-Bromophenyl)-N'-tosylbenzimidamide is a benzimidamide derivative featuring a 4-bromophenyl substituent and a p-toluenesulfonyl (tosyl) group. Benzimidamides are amidine analogs, where the nitrogen atoms are part of an aromatic benzimidazole-like framework.

Properties

IUPAC Name |

N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEMTJHLXFQYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-bromoaniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield .

Industrial Production Methods

While specific industrial production methods for N-(4-bromophenyl)-N’-tosylbenzimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure the efficient and cost-effective production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-tosylbenzimidamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of arylboronic acids, palladium catalysts, and bases like potassium carbonate in an organic solvent.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation reactions can yield various oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-N’-tosylbenzimidamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to involve the inhibition of bacterial cell wall synthesis, while its anticancer properties may be attributed to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*TMB: Trimethoxybenzamide

- Halogen Interactions : The 4-bromophenyl group is common across analogs, enabling halogen bonding in biological systems, as seen in FPR2 agonists () and MGL inhibitors ().

Physicochemical Properties

- Solubility : Trimethoxybenzamide derivatives () exhibit improved solubility due to methoxy groups, whereas sulfonamides () may have lower solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.